

The Diverse Biological Activities of 3-Amino-6-methoxypyridazine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 3-Amino-6-methoxypyridazine

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The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Among its various derivatives, those incorporating a 3-amino-6-methoxy moiety have garnered significant attention due to their broad spectrum of biological activities. These compounds serve as versatile building blocks for the synthesis of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of **3-amino-6-methoxypyridazine** derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of **3-amino-6-methoxypyridazine** have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Notably, 3,6-disubstituted pyridazine derivatives have been investigated for their ability to inhibit critical cell cycle regulators and stress-activated protein kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of 3,6-disubstituted pyridazines has been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.^{[1][2]} Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives against Breast Cancer Cell Lines and CDK2 Kinase^{[1][2]}

Compound ID	Substitution at C6	T-47D IC ₅₀ (μM)	MDA-MB-231 IC ₅₀ (μM)	CDK2 IC ₅₀ (nM)
11e	Morpholine	2.62 ± 0.08	-	151 ± 6.16
11h	Morpholine	1.60 ± 0.05	-	43.8 ± 1.79
11l	Morpholine	1.57 ± 0.05	-	55.6 ± 2.27
11m	Morpholine	0.43 ± 0.01	0.99 ± 0.03	20.1 ± 0.82

IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity.

JNK1 Pathway Inhibition

Certain 3,6-disubstituted pyridazine derivatives have been designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation.^{[3][4]}

Table 2: Growth Inhibitory Activity (GI₅₀) of a JNK1-Targeting Pyridazine Derivative (Compound 9e) against a Panel of Human Cancer Cell Lines^[3]

Cancer Type	Cell Line	GI ₅₀ (μM)
Non-Small Cell Lung	HOP-92	17.8
Breast		
CNS		
Renal		
Leukemia		

GI₅₀ represents the concentration causing 50% growth inhibition.

Experimental Protocols

Synthesis of 3-Amino-6-methoxypyridazine

A common synthetic route to the core scaffold involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[\[5\]](#)

Procedure:

- A mixture of 3-amino-6-chloropyridazine (3.86 mmol), sodium methoxide (4.4 mmol, 25% w/w in methanol), and copper powder (5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160 °C for 24 hours.
- After cooling, the reaction mixture is diluted with methanol (10 ml) and filtered.
- The filtrate is concentrated under vacuum.
- The residue is purified by silica gel chromatography using an ethyl acetate and hexane (1:2) eluent to yield **3-amino-6-methoxypyridazine**.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

- Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- Following incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell growth inhibition is calculated, and the IC₅₀ values are determined.

Kinase Inhibition Assay

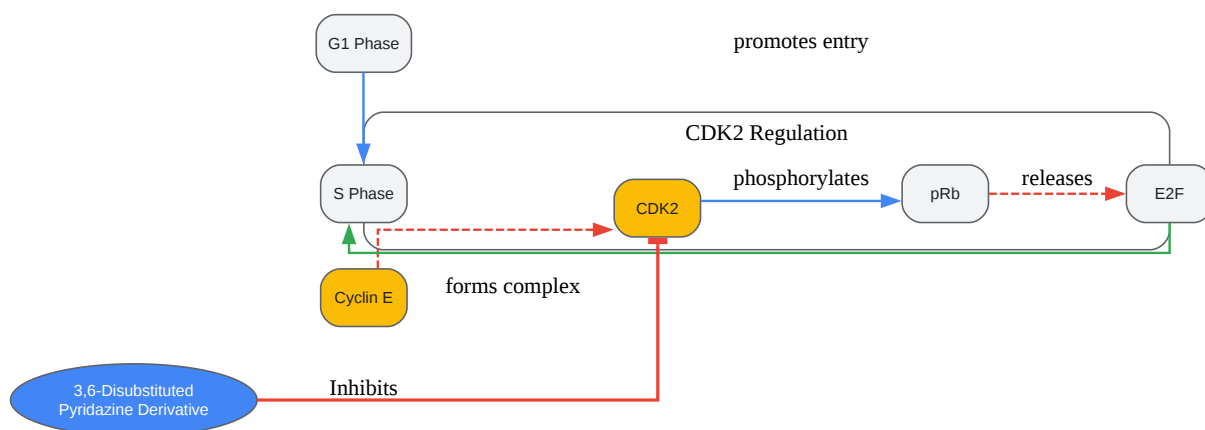
The inhibitory activity against specific kinases, such as CDK2, is determined using in vitro kinase assay kits.

Procedure:

- The kinase, substrate, and ATP are combined in a reaction buffer.
- The test compound at various concentrations is added to the reaction mixture.
- The reaction is allowed to proceed for a defined time at a specific temperature.
- The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
- The percentage of kinase inhibition is calculated, and IC₅₀ values are determined.

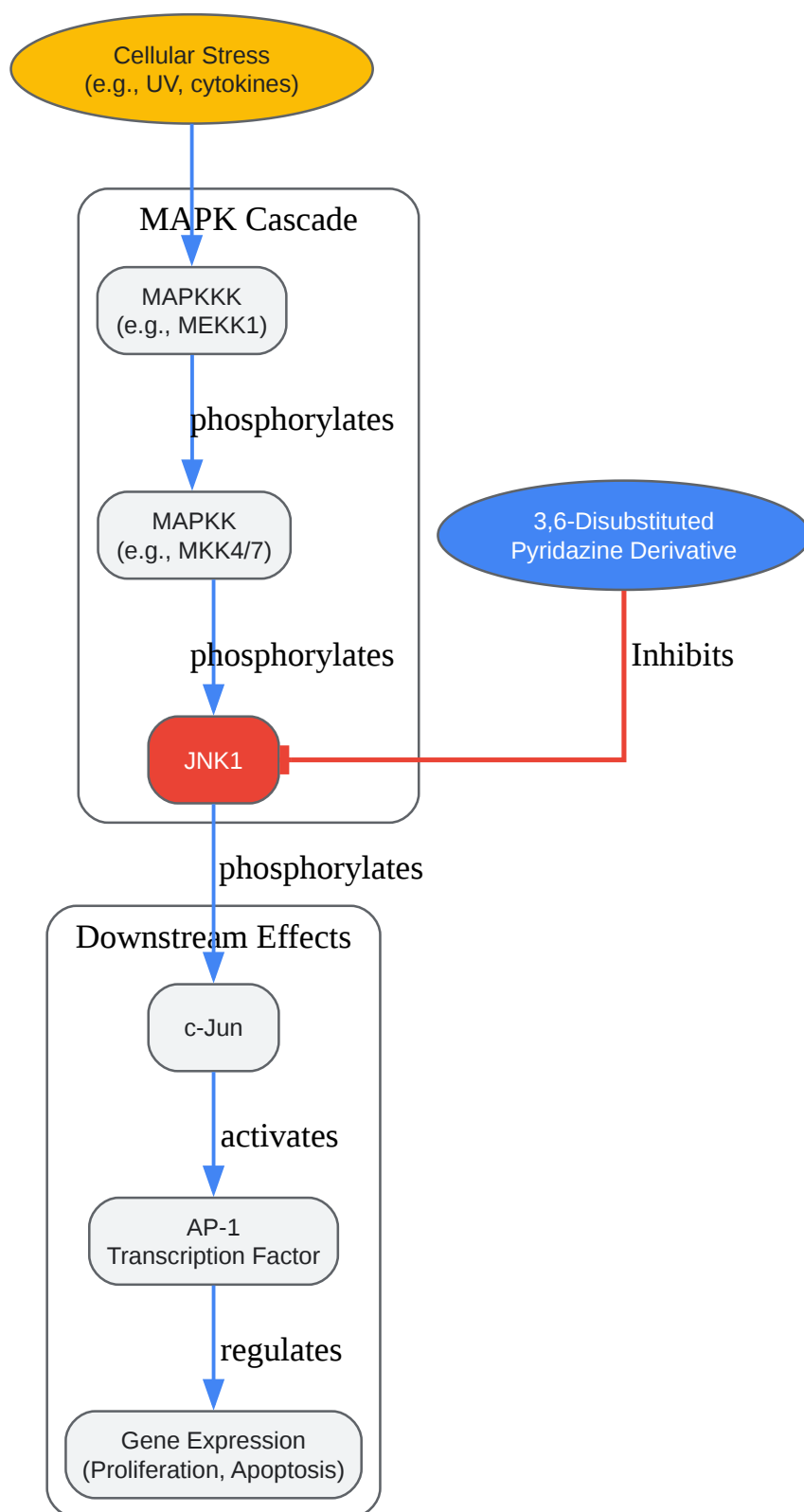
Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by biologically active **3-amino-6-methoxypyridazine** derivatives.



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CDK2 Inhibition Pathway by Pyridazine Derivatives.



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JNK1 Signaling Pathway Inhibition.

Antimicrobial Activity

While extensive quantitative data for **3-amino-6-methoxypyridazine** derivatives is still emerging, related pyridazinone compounds have shown promising antimicrobial activity.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against Various Bacterial Strains

Compound ID	<i>S. aureus</i> (MRSA) MIC (μM)	<i>P. aeruginosa</i> MIC (μM)	<i>A. baumannii</i> MIC (μM)
7	-	-	7.8
13	-	7.48	3.74

MIC represents the lowest concentration of a compound that inhibits visible growth of a microorganism.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency and is often determined by the broth microdilution method according to CLSI guidelines.

Procedure:

- A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the target microorganism.
- Positive (microorganism without compound) and negative (broth only) controls are included.
- The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The **3-amino-6-methoxypyridazine** scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology and infectious diseases, with demonstrated activity against key molecular targets such as CDK2 and JNK1. The synthetic accessibility of this core structure allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the library of **3-amino-6-methoxypyridazine** derivatives and conducting comprehensive structure-activity relationship (SAR) studies. Further elucidation of their mechanisms of action and evaluation in in vivo models of disease are critical next steps in translating the therapeutic potential of these compounds into clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these ongoing research and development efforts.

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